4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the benzamide family and is known for its potent biological activity.
Scientific Research Applications
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell death in cancer cells and potentially improve neurological function in patients with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell death through the activation of apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of genes involved in cell cycle regulation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have significant anticancer and neuroprotective effects, making it a promising candidate for the development of new therapies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide. One area of research is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-methyl-N-(thiophen-2-ylmethyl)amine in the presence of a base. The reaction yields the desired compound in good yields and high purity. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
properties
IUPAC Name |
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXZDQYYFERRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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